molecular formula C21H25NO4 B150999 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 137255-86-8

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B150999
M. Wt: 355.4 g/mol
InChI Key: XJFJKCSCNLXBCY-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep processes starting from commercially available precursors. For instance, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, involves the hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary using formic acid and triethylsilane . Another related compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, is synthesized from l-DOPA, which undergoes protection, iodination, and confirmation by various spectroscopic methods . These methods could potentially be adapted for the synthesis of (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using a combination of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, 2D NMR (COSY, HSQC), ESI-MS, and HRMS . These techniques are essential for verifying the stereochemistry and the overall structure of the synthesized compounds.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The synthesis and characterization of derivatives similar to "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate" have been detailed, focusing on their structural properties and potential applications in fluorescence studies and organic synthesis. For example, the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate showcases its utility in exploring fluorescence properties for analytical applications (Memeo, Distante, & Quadrelli, 2014).

Advanced Material Science

  • Research into organometallic compounds for medicinal applications has expanded, necessitating stereoselective syntheses of complex structures. Studies on planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives demonstrate advances in synthesizing these compounds for potential use in medicinal chemistry, including the preparation of organometallic analogues of antibiotics like platensimycin (Patra, Merz, & Metzler‐Nolte, 2012).

Medicinal Chemistry and Drug Design

  • Synthesis and transformations of related compounds, like methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, are studied for their potential in creating novel drug designs. These studies provide insights into the versatility of these chemical structures in synthesizing derivatives with potential therapeutic applications, despite excluding direct drug use and side effects (Baš et al., 2001).

Enantioselective Synthesis

  • The research on enantioselective synthesis of neuroexcitants and other bioactive compounds highlights the importance of compounds like "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate" in producing enantiomerically pure substances. Such studies are crucial for developing more effective and selective pharmaceuticals, showcasing the compound's role in synthesizing enantiopure substances (Pajouhesh et al., 2000).

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJKCSCNLXBCY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

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